molecular formula C24H27NO4 B12302919 (S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid

(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid

Katalognummer: B12302919
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: JBSPRAYGIRUUIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid is a specialized organic compound used primarily in the field of peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis. This compound is particularly valuable due to its ability to facilitate the synthesis of complex peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a series of chemical reactions that include the use of reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and bases like triethylamine. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products. These products are often intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The removal of the Fmoc group is achieved through a base-catalyzed reaction, typically using piperidine, which restores the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid is unique due to its specific alkyl chain length and the presence of the octenoic acid moiety. This structure provides distinct reactivity and properties, making it particularly useful in the synthesis of certain peptides and proteins .

Eigenschaften

Molekularformel

C24H27NO4

Molekulargewicht

393.5 g/mol

IUPAC-Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oct-7-enoic acid

InChI

InChI=1S/C24H27NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h3,7-14,21-22H,1,4-6,15-16H2,2H3,(H,26,27)

InChI-Schlüssel

JBSPRAYGIRUUIV-UHFFFAOYSA-N

Kanonische SMILES

CN(C(CCCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.